

Spectroscopic Profile of 2-Chlorobenzyl Cyanide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzyl cyanide

Cat. No.: B128450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Chlorobenzyl cyanide** (CAS No. 2856-63-5), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chlorobenzyl cyanide**, primarily sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.51 - 7.46	Multiplet	1H	Aromatic CH
7.35 - 7.25	Multiplet	3H	Aromatic CH
3.84	Singlet	2H	CH ₂

¹³C NMR Data

Chemical Shift (ppm)	Assignment
134.1	Aromatic C-Cl
131.2	Aromatic C
130.4	Aromatic CH
129.8	Aromatic CH
127.6	Aromatic CH
127.5	Aromatic CH
117.1	CN
21.8	CH ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3069, 3037, 2939	Weak	Aromatic & Aliphatic C-H Stretch
2252	Strong	C≡N Stretch
1594, 1576, 1477, 1447	Medium-Strong	Aromatic C=C Stretch
1211	Medium	C-C Stretch
1052, 1037	Strong	C-Cl Stretch
756	Strong	C-H Bend (ortho-disubstituted)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
151	45	[M] ⁺ (Molecular ion, ³⁵ Cl)
153	15	[M+2] ⁺ (Isotope peak, ³⁷ Cl)
116	100	[M-Cl] ⁺
89	30	[C ₇ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like **2-Chlorobenzyl cyanide**. Instrument-specific parameters may require optimization.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-20 mg of **2-Chlorobenzyl cyanide** in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[2\]](#)
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- The instrument is typically a 300-500 MHz NMR spectrometer.
- Acquire the spectrum at room temperature.
- A standard pulse program for a one-dimensional proton spectrum is used.
- The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

- The instrument is the same as for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 75-125 MHz).

- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.[\[1\]](#)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

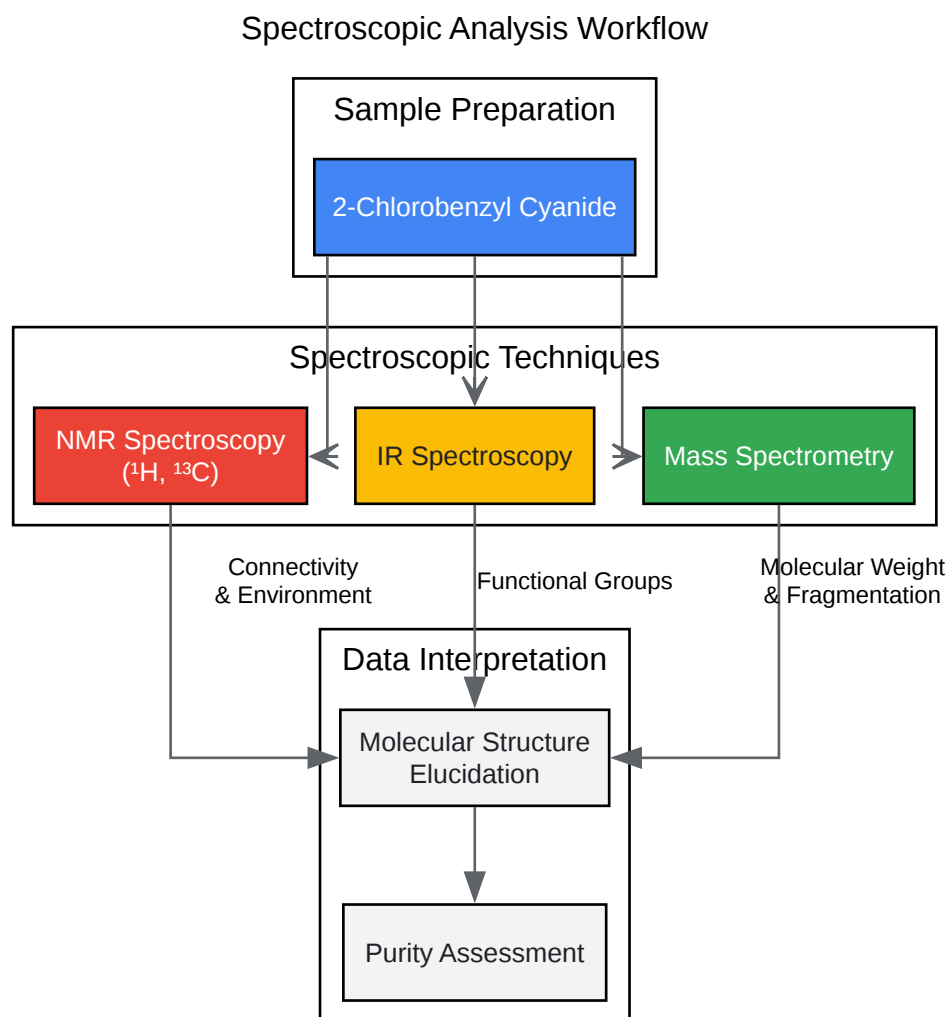
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid or liquid **2-Chlorobenzyl cyanide** directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The final spectrum is a ratio of the sample spectrum to the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[\[3\]](#)
- The sample is vaporized in the ion source.[\[4\]](#)
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[5\]](#)[\[6\]](#)
- This causes ionization and fragmentation of the molecule.[\[5\]](#)
- The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).[\[4\]](#)

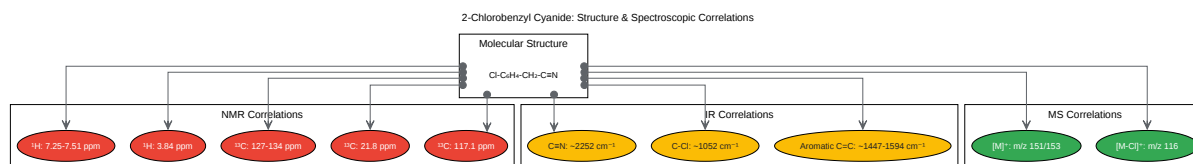
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural correlations of **2-Chlorobenzyl cyanide**.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Key spectroscopic correlations for **2-Chlorobenzyl Cyanide**.

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